molecular formula C7H8INO B8380671 4-Iodo-3,5-dimethylpyridin-2-ol

4-Iodo-3,5-dimethylpyridin-2-ol

Cat. No.: B8380671
M. Wt: 249.05 g/mol
InChI Key: RMIAQXRAQFXKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3,5-dimethylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at position 2, an iodine atom at position 4, and methyl (-CH₃) groups at positions 3 and 5 on the pyridine ring. The iodine substituent enhances its electrophilic reactivity, while the methyl groups contribute to steric effects and hydrophobicity.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8INO/c1-4-3-9-7(10)5(2)6(4)8/h3H,1-2H3,(H,9,10)

InChI Key

RMIAQXRAQFXKTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1I)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from the Catalog of Pyridine Compounds ()

The following compounds share iodine or hydroxyl substitutions but differ in substituent patterns:

Compound Name Substituents (Positions) Molecular Weight (g/mol)* Key Functional Differences
This compound -OH (2), -I (4), -CH₃ (3,5) ~265.08 Baseline for comparison
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol -Cl (2,5), -CH₂OH (6), -I (4), -OH (3) ~327.40 Additional Cl atoms and hydroxymethyl group increase polarity and steric bulk
3-Iodo-2,5,6-trimethoxypyridin-4-ol -OCH₃ (2,5,6), -I (3), -OH (4) ~359.10 Methoxy groups enhance electron density but reduce acidity of -OH

Key Observations :

  • Halogenation Effects : The iodine atom in this compound (position 4) contrasts with 3-iodo substitution in the trimethoxy analogue, which may alter electronic distribution and reactivity.
  • Methyl vs.
  • Hydroxyl Group Position : The hydroxyl group at position 2 in the target compound differs from position 3 or 4 in analogues, affecting hydrogen-bonding interactions and acidity.

Comparison with Pyridin-2-one Derivatives ()

Pyridin-2-one derivatives, such as those listed in , feature a carbonyl group at position 2 instead of a hydroxyl group. For example:

  • 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: The carbonyl group at position 2 reduces hydrogen-bonding capacity compared to this compound. Dicarbonitrile substituents increase electrophilicity, contrasting with the iodine and methyl groups in the target compound .

Research Implications

  • Synthetic Applications : The iodine atom in this compound makes it a candidate for further functionalization via cross-coupling reactions.
  • Biological Relevance : Methoxy and hydroxymethyl analogues may exhibit enhanced solubility or target affinity compared to the methylated target compound .

Limitations : The absence of explicit pharmacological or thermodynamic data in the provided evidence restricts a deeper functional analysis. Further experimental studies are recommended.

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